molecular formula C30H30BrN3O3S B11667050 N'-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

N'-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B11667050
M. Wt: 592.5 g/mol
InChI Key: LAWMZLWTTJILRU-VTNSRFBWSA-N
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Description

N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzothiophene core, a pyrrole ring, and a benzyloxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between a suitable amine and a diketone.

    Attachment of the Benzyloxy Group: The benzyloxy group is attached through an etherification reaction using benzyl alcohol and a suitable base.

    Final Condensation: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrole groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbohydrazide moiety.

    Substitution: The bromine atom in the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: Due to its unique structure, the compound may exhibit biological activity, making it a candidate for drug development.

    Biochemical Studies: It can be used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: It may be used in the development of diagnostic assays.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Sensors: It may be employed in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
  • N’-[(E)-[4-(Benzyloxy)-2-fluoro-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Uniqueness

The uniqueness of N’-[(E)-[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methylidene]-2-(2,5-dimethyl-1H-pyrrol-1-YL)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for example, can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C30H30BrN3O3S

Molecular Weight

592.5 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C30H30BrN3O3S/c1-19-13-14-20(2)34(19)30-28(23-11-7-8-12-27(23)38-30)29(35)33-32-17-22-15-25(36-3)26(16-24(22)31)37-18-21-9-5-4-6-10-21/h4-6,9-10,13-17H,7-8,11-12,18H2,1-3H3,(H,33,35)/b32-17+

InChI Key

LAWMZLWTTJILRU-VTNSRFBWSA-N

Isomeric SMILES

CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)N/N=C/C4=CC(=C(C=C4Br)OCC5=CC=CC=C5)OC)C

Canonical SMILES

CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)NN=CC4=CC(=C(C=C4Br)OCC5=CC=CC=C5)OC)C

Origin of Product

United States

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